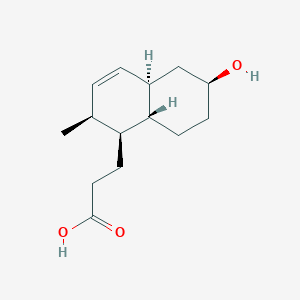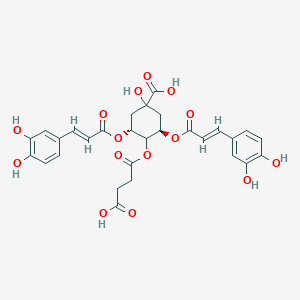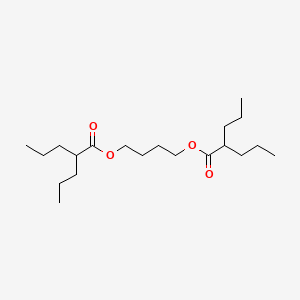![molecular formula C20H30O4 B1250218 (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1250218.png)
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid, also known as 11-oxo-15R-hydroxy-5Z,9,13E-prostatrienoic acid-cyclo[8R,12S], is a type of isoprostane. Isoprostanes are a class of compounds formed by the free radical-catalyzed peroxidation of arachidonic acid, an essential fatty acid. These compounds are considered reliable markers of oxidative stress in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid typically involves the oxidation of arachidonic acid. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired isoprostane. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar oxidation reactions, but with enhanced control over reaction parameters to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different isoprostane derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reactions .
Major Products Formed
The major products formed from these reactions are typically other isoprostane derivatives with modified functional groups. These derivatives can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid has several scientific research applications, including:
Chemistry: Used as a marker for oxidative stress in various chemical studies.
Biology: Helps in understanding the role of oxidative stress in biological systems.
Medicine: Used as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Employed in the development of antioxidants and other therapeutic agents.
Wirkmechanismus
The mechanism of action of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. It primarily acts as a marker for oxidative stress, indicating the presence of free radicals and oxidative damage in biological systems. The compound can interact with various cellular components, leading to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-iso-Prostaglandin F2α: Another isoprostane used as a marker for oxidative stress.
15-F2t-Isoprostane: Known for its role in indicating oxidative damage in biological systems.
8,12-iso-iPF2α-VI: A similar compound with applications in oxidative stress research.
Uniqueness
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid is unique due to its specific structure and the particular oxidative pathways it indicates. Its formation and presence in biological systems provide distinct information about oxidative stress and its effects, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m1/s1 |
InChI-Schlüssel |
UQOQENZZLBSFKO-HFVATSGYSA-N |
Isomerische SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C=CC1=O)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
Synonyme |
9-deoxy-delta-9-PGD2 9-deoxy-delta-9-prostaglandin D2 PGJ2 prostaglandin J2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2r)-N-[4-({4-(1-cyclohexen-1-yl)[(3,5-dichloroanilino)carbonyl]anilino}methyl)benzoyl]-2-hydroxy-beta-alanine](/img/structure/B1250143.png)

![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)


![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)




